n-(3-Hydroxyphenyl)acrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHOLXNNEPPFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926718 | |

| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-21-6 | |

| Record name | 13040-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(3-Hydroxyphenyl)acrylamide chemical properties and structure

An In-depth Technical Guide to N-(3-Hydroxyphenyl)acrylamide: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of increasing interest in the fields of materials science and medicinal chemistry. As a derivative of both acrylamide and aminophenol, it possesses a unique molecular architecture consisting of a polymerizable vinyl group, an amide linkage, and a reactive phenolic hydroxyl group. This combination of functionalities makes it a valuable monomer for the synthesis of advanced functional polymers and a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its current and potential applications for researchers and drug development professionals.

Chemical Identity and Properties

This compound is systematically known as N-(3-hydroxyphenyl)prop-2-enamide.[1] It is characterized by the presence of an acryloyl group attached to the nitrogen of 3-aminophenol. The hydroxyl group at the meta-position of the phenyl ring significantly influences the molecule's polarity, solubility, and reactivity, offering a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13040-21-6 | [1][2][3] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Boiling Point | 382.9 ± 34.0 °C (Predicted) | [2] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.51 ± 0.10 (Predicted) | [2] |

| Storage | 2-8°C | [2] |

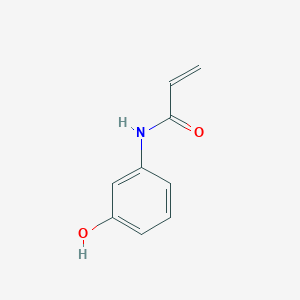

Molecular Structure

The structure of this compound features a phenyl ring substituted with a hydroxyl group and an acrylamide moiety. The amide linkage and the vinyl group are key to its function as a monomer, while the phenolic hydroxyl group provides a handle for conjugation, derivatization, or influencing material properties like hydrophilicity and adhesion.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

A common and reliable method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of 3-aminophenol with acryloyl chloride.[2] This procedure is effective for producing the target compound with good purity after a straightforward workup and recrystallization.

Expert Rationale

The choice of reagents and conditions is critical for success. 3-Aminophenol serves as the nucleophile, with the amino group being more reactive towards the electrophilic acryloyl chloride than the hydroxyl group under these conditions. A mild base, sodium bicarbonate, is used to neutralize the hydrochloric acid generated during the reaction.[2] A stronger base could risk deprotonating the phenol or promoting unwanted side reactions like polymerization or hydrolysis of the acryloyl chloride. A biphasic solvent system (tetrahydrofuran/water) ensures that both the organic reactants and the inorganic base are accessible. Dichloromethane is selected for extraction due to its immiscibility with water and its ability to effectively dissolve the product.[2]

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 3-aminophenol (5.0 g, 0.045 mol) in a mixture of tetrahydrofuran (100 mL) and water (30 mL), add sodium bicarbonate (5.6 g, 0.067 mol). Stir the mixture at room temperature to ensure dissolution.[2]

-

Acylation: Cool the mixture in an ice bath. Slowly add acryloyl chloride (3.6 mL, 0.045 mol) dropwise to the stirred solution.[2] The slow addition is crucial to control the exothermic reaction and prevent polymerization.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3.5 hours.[2]

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (100 mL) for extraction. Wash the organic layer with an aqueous solution of ammonium chloride.[2]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Purification: The resulting crude product is purified by recrystallization from a solvent mixture of dichloromethane and diethyl ether to yield this compound as an off-white solid (yield: ~40%).[2]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Validation of the synthesis and confirmation of the product's identity and purity are achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. For this compound in DMSO-d₆, characteristic signals include three vinyl protons of the acrylamide group appearing as doublets of doublets between δ 5.7 and 6.5 ppm, aromatic protons between δ 6.4 and 7.3 ppm, a singlet for the phenolic hydroxyl proton around δ 9.4 ppm, and a singlet for the amide proton near δ 10.0 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch from the phenol (~3200-3500 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1650 cm⁻¹), and C=C stretches from the vinyl group and aromatic ring (~1600-1640 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be observed at m/z = 163.17, confirming the molecular formula C₉H₉NO₂.[1]

Applications and Research Interest

The dual functionality of this compound makes it a compelling molecule for both polymer chemistry and drug discovery.

Functional Polymers and Hydrogels

The acrylamide group is readily polymerizable via free radical polymerization. The presence of the pendant hydroxyl group allows for the creation of functional polymers with tailored properties. These polymers can exhibit enhanced hydrophilicity, potential for post-polymerization modification, and specific interactions with biological systems. Such polymers are excellent candidates for creating responsive hydrogels for applications in drug delivery, tissue engineering, and biosensors.[5]

Drug Development and Medicinal Chemistry

The acrylamide functional group is a known "warhead" in targeted covalent inhibitors, which form a permanent bond with a target protein, often leading to enhanced potency and prolonged duration of action.[6] Acrylamide-containing molecules like afatinib are approved drugs for cancer therapy.[6] The N-phenylacrylamide scaffold has been explored for various therapeutic targets, including as potential inhibitors of β-tubulin polymerization in cancer cells.[7] The hydroxyl group on the phenyl ring of this compound provides a site for forming key hydrogen bonds with protein targets or for further derivatization to optimize drug-like properties.[7]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2][8] It may also cause skin and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[2] The compound may be sensitive to light, air, and heat.[9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[9][10] If on skin, wash off with soap and plenty of water.[8] If swallowed, call a poison control center or doctor immediately.[9][10]

Conclusion

This compound is a versatile chemical compound with significant potential rooted in its unique bifunctional structure. Its straightforward synthesis and the presence of both a polymerizable acrylamide group and a modifiable phenolic hydroxyl group make it an attractive building block for advanced materials and a promising scaffold for medicinal chemistry research. As the demand for functional polymers and targeted therapeutics grows, the importance of intermediates like this compound is set to increase, warranting further exploration of its properties and applications.

References

-

This compound | CAS 13040-21-6. Chemical-Suppliers. [Link]

-

This compound | C9H9NO2 | CID 275403. PubChem. [Link]

-

N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. Pharmaffiliates. [Link]

-

Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry. [Link]

-

Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. PrepChem.com. [Link]

-

Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line. National Institutes of Health (NIH). [Link]

-

Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. MDPI. [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. National Institutes of Health (NIH). [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

-

N-(4-Hydroxyphenyl)acrylamide: A Key Intermediate for Industrial Chemical Needs. Medium. [Link]

Sources

- 1. This compound | C9H9NO2 | CID 275403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13040-21-6 [chemicalbook.com]

- 3. This compound | CAS 13040-21-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. biolmolchem.com [biolmolchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [chemdict.com]

- 9. einsteinmed.edu [einsteinmed.edu]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of N-(3-Hydroxyphenyl)acrylamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-hydroxyphenyl)acrylamide is a valuable chemical intermediate, particularly relevant in the development of targeted covalent inhibitors and functional polymers.[1][2] Its structure combines a reactive acrylamide "warhead" with a functionalized phenyl ring, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 3-aminophenol and acryloyl chloride. We delve into the mechanistic underpinnings of the Schotten-Baumann reaction, offer a detailed step-by-step experimental protocol, and outline robust methods for purification and characterization. The causality behind critical experimental choices is explained to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the process effectively.

Introduction: Strategic Importance of this compound

The strategic incorporation of an acrylamide functional group into small molecules has become a cornerstone of modern drug design, particularly in the field of oncology.[3] Acrylamides act as Michael acceptors, enabling the formation of a stable, covalent bond with nucleophilic residues (such as cysteine) in target proteins.[1] This irreversible binding can lead to prolonged pharmacodynamic effects and enhanced potency, a strategy successfully employed in FDA-approved kinase inhibitors.[1]

This compound serves as a key precursor in this domain. The phenolic hydroxyl group at the meta-position provides a crucial handle for further chemical modification, allowing for the attachment of solubilizing groups or pharmacophoric elements to build more complex and targeted drug candidates.[4] Beyond pharmaceuticals, this monomer is also valuable in materials science for creating functional polymers and hydrogels with specific responsive properties.[5][6]

This guide focuses on a reliable and scalable synthesis route, emphasizing chemoselectivity and providing insights into process control to ensure high purity and yield.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound from 3-aminophenol is a classic example of N-acylation. The primary challenge lies in achieving chemoselectivity—specifically, acylating the more nucleophilic amino group while leaving the less nucleophilic phenolic hydroxyl group untouched.

The Chosen Synthetic Approach: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is the method of choice for this transformation.[7] It involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base, typically under biphasic conditions (an organic solvent and water).[7][8] This method is foundational in organic synthesis for its simplicity and high efficiency.[8]

Causality Behind This Choice:

-

Chemoselectivity: At a controlled, slightly basic pH, the amine group (-NH₂) is significantly more nucleophilic than the hydroxyl group (-OH) of the phenol. The base neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the unreacted 3-aminophenol, which would render the amine non-nucleophilic and halt the reaction.[9]

-

Reaction Conditions: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity and minimize side reactions, such as the hydrolysis of the highly reactive acryloyl chloride.[10]

-

Driving Equilibrium: The addition of a base, such as sodium hydroxide or triethylamine, effectively removes the HCl product, driving the reaction equilibrium towards the formation of the desired amide.[9][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and visualized in the diagram.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminophenol attacks the electrophilic carbonyl carbon of acryloyl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[8][12]

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: The added base abstracts a proton from the positively charged nitrogen atom, yielding the final this compound product and a salt byproduct (e.g., NaCl or triethylammonium chloride).[11]

Caption: The nucleophilic acyl substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization checkpoints to ensure the integrity of the final product.

Overall Synthetic Workflow

The end-to-end process involves preparation, reaction, work-up, purification, and final characterization.

Caption: High-level workflow for the synthesis and validation process.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity |

| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 | 5.00 g | >99% |

| Acryloyl chloride | C₃H₃ClO | 90.51 | 1.05 | 4.35 g (3.9 mL) | >98% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.1 | 5.10 g (7.0 mL) | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Reagent |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | Reagent |

| Saturated NaHCO₃(aq) | - | - | - | 50 mL | - |

| Brine (Saturated NaCl) | - | - | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminophenol (5.00 g, 45.8 mmol) and anhydrous dichloromethane (100 mL).

-

Causality: Anhydrous solvent is crucial to prevent premature hydrolysis of the highly reactive acryloyl chloride.[8] The inert nitrogen atmosphere prevents potential side reactions.

-

-

Dissolution and Cooling: Stir the mixture until the 3-aminophenol is fully dissolved. Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (7.0 mL, 50.4 mmol, 1.1 equiv.) to the stirred solution.

-

Causality: Triethylamine acts as the base to neutralize the HCl byproduct.[13] A slight excess ensures complete neutralization.

-

-

Acryloyl Chloride Addition: In a separate flask, dissolve acryloyl chloride (3.9 mL, 48.1 mmol, 1.05 equiv.) in anhydrous dichloromethane (20 mL). Add this solution to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality: Slow, dropwise addition at low temperature is critical to control the reaction's exothermicity and prevent the polymerization of acryloyl chloride, which can be initiated by heat.[10]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.[14]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, checking for the consumption of 3-aminophenol.

Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 50 mL of brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale-yellow solid.

-

Purification by Recrystallization: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to yield pure this compound as a white solid.[15]

-

Alternative: If recrystallization is insufficient, the product can be purified using flash column chromatography on silica gel.

-

Characterization and Quality Control

Confirming the structure and purity of the synthesized compound is a critical final step.

| Technique | Expected Observations and Rationale |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.1 (s, 1H): Amide N-H proton. δ ~9.4 (s, 1H): Phenolic O-H proton. δ ~7.2-7.4 (m, 2H): Aromatic protons ortho/para to the amide. δ ~7.1 (t, 1H): Aromatic proton between the two substituents. δ ~6.7 (d, 1H): Aromatic proton ortho to the hydroxyl group. δ 6.4-6.5 (dd, 1H), 6.2-6.3 (dd, 1H), 5.7-5.8 (dd, 1H): The three vinyl protons of the acryloyl group, showing characteristic splitting patterns.[16][17] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~164: Amide carbonyl carbon. δ ~158: Aromatic carbon attached to -OH. δ ~140: Aromatic carbon attached to -NH. δ ~131, ~129, ~127: Vinyl carbons (-CH=CH₂). δ ~115, ~110, ~107: Remaining aromatic carbons.[16] |

| FT-IR (KBr, cm⁻¹) | ~3300 (broad): O-H stretch. ~3250: N-H stretch. ~3050: Aromatic/Vinyl C-H stretch. ~1660 (strong): Amide I band (C=O stretch). ~1600, ~1580: Aromatic C=C stretch. ~1540: Amide II band (N-H bend).[18] |

| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z 164.07.[19] |

| Melting Point | A sharp melting point indicates high purity. |

Troubleshooting and Safety Considerations

-

Potential Side Product - O-Acylation: If the reaction is run under strongly basic conditions or at higher temperatures, competitive acylation of the phenolic hydroxyl group can occur. Maintaining a pH around 8-10 and low temperatures minimizes this.

-

Polymerization: Acryloyl chloride and the product itself can polymerize. Always use fresh acryloyl chloride, keep the reaction temperature low, and avoid exposure to light or radical initiators.[10]

-

Low Yield: Can result from incomplete reaction or hydrolysis of the acid chloride. Ensure all glassware is dry and the reaction is run under an inert atmosphere.

Safety: Acryloyl chloride is highly corrosive, toxic, and flammable.[20] It is a lachrymator and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Triethylamine and dichloromethane are also hazardous and should be handled with care.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 3-aminophenol is a robust and reliable method. By carefully controlling reaction parameters—particularly temperature and stoichiometry—high yields of the desired N-acylated product can be achieved with excellent chemoselectivity. The detailed protocol and characterization data provided herein serve as a comprehensive guide for researchers, enabling the efficient production of this versatile intermediate for applications in drug discovery and materials science.

References

- Grokipedia. Schotten–Baumann reaction.

- SATHEE. Chemistry Schotten Baumann Reaction.

- PrepChem.com. Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide.

- Wikipedia. Schotten–Baumann reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- J&K Scientific LLC. Schotten-Baumann Reaction.

- PubChem. This compound.

- Baghdad Science Journal. Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties.

- ChemSpider Synthetic Pages. N-acylation of an amide using acryloyl chloride.

- Benchchem. Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing.

- Wikipedia. Acryloyl chloride.

- Baghdad Science Journal. Synthesis and Copolymerization of several N-substituted acrylamides.

- Biological and Molecular Chemistry. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties.

- PMC - NIH. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity.

- ResearchGate. N-(4-Hydroxyphenyl)acrylamide.

- PMC - PubMed Central. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.

- ResearchGate. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors | Request PDF.

- PubMed. Acrylamide derivatives: A dynamic nuclear magnetic resonance study.

- PubMed. Recent advances in the design of small molecular drugs with acrylamides covalent warheads.

- MDPI. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures.

- Scientific & Academic Publishing. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative.

- ResearchGate. Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide | Request PDF.

Sources

- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. researchgate.net [researchgate.net]

- 16. op.niscpr.res.in [op.niscpr.res.in]

- 17. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biolmolchem.com [biolmolchem.com]

- 19. This compound | C9H9NO2 | CID 275403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Acryloyl chloride - Wikipedia [en.wikipedia.org]

n-(3-Hydroxyphenyl)acrylamide CAS number 13040-21-6

An In-depth Technical Guide to N-(3-Hydroxyphenyl)acrylamide (CAS 13040-21-6)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3-HPAA), identified by CAS number 13040-21-6, is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its structure, featuring a reactive acrylamide group and a phenolic ring, allows it to serve as a key building block for a range of biologically active molecules and functional polymers. The acrylamide moiety acts as a Michael acceptor, enabling covalent interactions with biological targets, a strategy increasingly employed in the design of targeted therapies. This guide provides a comprehensive overview of 3-HPAA, detailing its physicochemical properties, synthesis protocols, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics.

Introduction and Physicochemical Profile

This compound is an organic compound that merges the functionalities of a phenol and an acrylamide. This unique combination makes it a valuable precursor in organic synthesis. The phenolic hydroxyl group can be modified or can participate in hydrogen bonding, while the acrylamide group is a key reactive handle for polymerization and covalent modification of proteins.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for planning reactions, purification, and for understanding the compound's behavior in various experimental settings.[1][2]

| Property | Value | Source |

| CAS Number | 13040-21-6 | PubChem[1] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| IUPAC Name | N-(3-hydroxyphenyl)prop-2-enamide | PubChem[1] |

| Appearance | Off-white solid (typical) | General Knowledge |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved via an acylation reaction between 3-aminophenol and acryloyl chloride. This method is straightforward and provides good yields of the desired product.

Rationale for Synthetic Approach

The chosen synthetic route is an amide bond formation, a fundamental transformation in organic chemistry.

-

Nucleophile: 3-Aminophenol provides the nucleophilic amine group that attacks the carbonyl carbon of the acyl chloride.

-

Electrophile: Acryloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.

-

Base: A mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is crucial.[2][3] It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the 3-aminophenol starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent System: A biphasic solvent system, such as tetrahydrofuran (THF) and water, is often employed to dissolve both the organic starting materials and the inorganic base.[2]

Experimental Protocol: Synthesis of 3-HPAA

This protocol describes a representative procedure for the synthesis of this compound.[2]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add sodium bicarbonate (2.0 eq) to the solution.

Step 2: Addition of Acylating Agent

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add acryloyl chloride (1.0 eq) dropwise to the stirred mixture. Maintaining a low temperature is critical to control the exothermic reaction and prevent unwanted polymerization of the acryloyl chloride.

Step 3: Reaction Progression

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-aminophenol starting material is consumed.

Step 4: Workup and Extraction

-

Once the reaction is complete, add an organic solvent like dichloromethane or ethyl acetate for extraction.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove any remaining base, followed by a brine wash.

Step 5: Drying and Concentration

-

Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/ether, to yield pure this compound.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Applications in Drug Development

The biological activity of many acrylamide-containing compounds stems from the electrophilic nature of the α,β-unsaturated carbonyl system. This moiety makes the compound a "soft" electrophile, prone to reacting with "soft" biological nucleophiles, most notably the thiolate group of cysteine residues in proteins.[4]

Michael Addition with Cysteine Residues

The key mechanism is a covalent Michael addition (or conjugate addition). The cysteine thiolate anion acts as a nucleophile, attacking the β-carbon of the acrylamide. This forms a stable carbon-sulfur bond, effectively tethering the molecule to the protein. This irreversible or slowly reversible binding can lead to prolonged and potent inhibition of the target protein's function.[5]

Caption: Covalent modification of a cysteine residue via Michael addition.

Application as Targeted Kinase Inhibitors

A prominent application of the acrylamide warhead is in the development of irreversible kinase inhibitors for cancer therapy. For example, in Epidermal Growth Factor Receptor (EGFR) inhibitors, the acrylamide group forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the enzyme.[5] This leads to durable inhibition of EGFR signaling, which is a key driver in certain cancers like non-small cell lung cancer. Incorporating an acrylamide group has also been shown to improve crucial drug-like properties such as solubility and membrane permeability.[5]

Other Therapeutic and Research Applications

The versatility of this compound and its derivatives extends to several other areas:

-

Anticancer Agents: Besides kinase inhibition, acrylamide derivatives have been synthesized and evaluated for their ability to inhibit β-tubulin polymerization, a mechanism used by some chemotherapy drugs to arrest cell division in cancer cells.[6]

-

Antiallergic Agents: Certain N-substituted 3-heteroarylacrylamides have demonstrated potent inhibitory activity against passive cutaneous anaphylaxis (PCA) reactions and 5-lipoxygenase (5-LO), suggesting potential as a new class of antiallergic drugs.[7]

-

Antimicrobial Agents: Acrylamide-based polymers and compounds have shown promising antibacterial and antifungal activities, making them candidates for new antimicrobial materials or drugs.[8][9][10]

-

Biocompatible Hydrogels: Acrylamide derivatives are used to create responsive hydrogels. For example, copolymers containing boronic acid-functionalized acrylamides have been developed for affinity-based glucose sensing, with potential applications in implantable continuous glucose monitors.[11][12]

Analytical Characterization Methods

Proper characterization is essential to confirm the identity, purity, and structure of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Technique | Purpose and Expected Results |

| ¹H-NMR | Confirms the molecular structure by showing characteristic proton signals. For 3-HPAA, one would expect signals for the vinyl protons (δ 5.7-6.5 ppm), aromatic protons (δ 6.4-7.3 ppm), the phenolic -OH proton (δ ~9.4 ppm), and the amide -NH proton (δ ~10.0 ppm).[2] |

| FT-IR | Identifies key functional groups. Expected peaks include a broad -OH stretch (~3200-3500 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a C=O (amide I) stretch (~1650 cm⁻¹), and C=C stretches for the vinyl and aromatic groups.[13] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. The expected molecular ion peak would be at m/z 163.17. |

| HPLC | Assesses the purity of the compound. A pure sample should show a single dominant peak.[13] Reverse-phase HPLC is a common method.[14] |

| GC-MS | Can be used for quantification, often after a derivatization step like bromination to improve volatility and detection.[14][15][16] |

Safety, Handling, and Toxicology

As a derivative of acrylamide, this compound must be handled with appropriate caution. Acrylamide itself is a known neurotoxin and is suspected of causing genetic defects.[17][18]

-

Hazards: Based on data for related compounds, 3-HPAA should be considered corrosive and capable of causing severe skin burns and serious eye damage.[17][19] It may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[20]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[19] For skin contact, take off contaminated clothing and rinse the skin with water. If inhaled, move the person to fresh air.[21]

Toxicological Profile: The neurotoxicity of acrylamide is linked to its ability to form adducts with proteins in nerve terminals, disrupting presynaptic function and leading to axon degeneration.[4][22][23][24] While the specific toxicology of 3-HPAA is not as extensively documented, its structural similarity to acrylamide warrants treating it with a high degree of caution.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. The presence of the acrylamide "warhead" makes it an invaluable tool in the design of covalent inhibitors for drug discovery, particularly in oncology. Its ability to participate in polymerization reactions also opens avenues in materials science for creating functional hydrogels and polymers. Researchers and drug development professionals should find 3-HPAA to be a valuable building block, provided that its synthesis, purification, and handling are conducted with a thorough understanding of its properties and the necessary safety protocols.

References

-

PrepChem.com. Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives. ResearchGate. Available from: [Link]

-

Chemical-Suppliers.com. This compound | CAS 13040-21-6. Available from: [Link]

-

Pharmaffiliates. N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules. Available from: [Link]

-

Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry. Available from: [Link]

-

LoPachin, R.M., & Gavin, T. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Acrylamide. NCBI. Available from: [Link]

-

U.S. Food & Drug Administration. (2003). Detection and Quantitation of Acrylamide in Foods. Available from: [Link]

-

Liu, Y., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

PubChem. N-(4-hydroxyphenyl)acrylamide. National Center for Biotechnology Information. Available from: [Link]

-

microSource. 15% Ammoniated Zinc Safety Data Sheet. Available from: [Link]

-

Food Standards Agency. Determination of Acrylamide in Food Simulants. Available from: [Link]

-

Wenzl, T., et al. (2004). Analytical methods for the determination of acrylamide in food products: a review. Food Additives and Contaminants. Available from: [Link]

-

California State University, Northridge. Mechanisms of Action for Acrylamide and Mercury. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activities of Novel Acrylamide Compounds. Available from: [Link]

-

Zhang, Y., et al. (2013). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Industrial & Engineering Chemistry Research. Available from: [Link]

-

MDPI. Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. Available from: [Link]

-

Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. MDPI. Available from: [Link]

-

Al-badr, A.A., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Systematic Reviews in Pharmacy. Available from: [Link]

-

Zhao, M., et al. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition. Available from: [Link]

-

N-(4-Hydroxyphenyl)acrylamide: A Key Intermediate for Industrial Chemical Needs. Medium. Available from: [Link]

-

Gąsiorowski, K., et al. (2022). Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. International Journal of Molecular Sciences. Available from: [Link]

-

Tashiro, T., et al. (1989). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. Chemical & Pharmaceutical Bulletin. Available from: [Link]

-

ResearchGate. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Available from: [Link]

Sources

- 1. This compound | C9H9NO2 | CID 275403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13040-21-6 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacry lamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures | MDPI [mdpi.com]

- 13. biolmolchem.com [biolmolchem.com]

- 14. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Analytical methods for the determination of acrylamide in food products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reagentsstage.cimm2.com [reagentsstage.cimm2.com]

- 18. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. riccachemical.com [riccachemical.com]

- 20. fishersci.com [fishersci.com]

- 21. actylislab.com [actylislab.com]

- 22. csun.edu [csun.edu]

- 23. mdpi.com [mdpi.com]

- 24. Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of n-(3-Hydroxyphenyl)acrylamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(3-Hydroxyphenyl)acrylamide Derivatives

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by its derivatives, with a primary focus on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present robust experimental data, and provide detailed, field-proven protocols for their evaluation. The synthesis of these compounds, structure-activity relationships (SAR), and future research perspectives are also discussed, offering a complete resource for researchers and drug development professionals dedicated to advancing novel small molecule therapeutics.

The this compound Core: A Privileged Scaffold

The this compound core is composed of three key functional components: an acrylamide group, a phenyl ring, and a hydroxyl group at the meta-position. This specific arrangement confers a unique combination of chemical reactivity and structural features that drive its biological activities.

-

The Acrylamide "Warhead": The α,β-unsaturated amide system of the acrylamide group acts as a Michael acceptor. This allows it to form stable, covalent bonds with nucleophilic residues, most notably the thiol group of cysteine, within the active sites of target proteins.[1] This covalent interaction can lead to potent and often irreversible inhibition, a highly sought-after characteristic in drug design, particularly for kinase inhibitors.

-

The Phenyl Ring: This aromatic core serves as a rigid scaffold, allowing for precise orientation of substituents to optimize interactions with biological targets. It can engage in hydrophobic and π-stacking interactions within protein binding pockets.[2][3]

-

The Hydroxyl Group: The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor, facilitating key interactions with target enzymes and receptors.[2] Its position on the ring influences electronic properties and can be a key determinant in binding affinity and selectivity. Furthermore, phenolic structures are well-known for their antioxidant properties, which can contribute to activities such as inflammation modulation.[4][5]

General Synthesis Strategy

The synthesis of this compound derivatives is typically straightforward, most commonly achieved through the acylation of 3-aminophenol with acryloyl chloride or a substituted acrylic acid.

A general and reliable laboratory-scale procedure is as follows: 3-aminophenol is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water, in the presence of a mild base like sodium bicarbonate to act as an acid scavenger.[6] Acryloyl chloride is then added dropwise to the solution at room temperature.[6] The reaction is stirred for several hours, after which the product is extracted, purified, and characterized.[6]

Caption: General synthesis of this compound.

Potent Anticancer Activity

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[2][7][8][9] Their primary mechanism of action in this context often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy for cancer therapy. Certain acrylamide derivatives have been shown to inhibit the polymerization of β-tubulin.[2][9] Molecular docking studies reveal that these compounds can bind to the colchicine binding site of β-tubulin.[2][9] This interaction physically obstructs the assembly of tubulin dimers into microtubules, disrupting the mitotic spindle, arresting the cell cycle in the G2/M phase, and ultimately triggering programmed cell death (apoptosis).[2][9]

Caption: Anticancer mechanism via tubulin inhibition.

In Vitro Cytotoxicity Data

Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. A notable example is compound 4e (N-[1-(Furan-2-yl)-3-(3-hydroxy-4-methoxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide), which demonstrated superior cytotoxic activity against the MCF-7 breast cancer cell line.[2]

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| 4e | N-(3-hydroxy-4-methoxy) aryl amide | MCF-7 (Breast Cancer) | 2.11 | [2] |

| 5c | N-(3,4-dimethoxybenzyl) amide | MCF-7 (Breast Cancer) | 2.61 | [2] |

| 3 | N-isopropylamide | MCF-7 (Breast Cancer) | 4.73 | [2] |

| Cisplatin | Reference Drug | MCF-7 (Breast Cancer) | - | [2] |

| 4e | N-(3-hydroxy-4-methoxy) aryl amide | MCF-10A (Normal Breast) | 29.27 | [2] |

The data highlights the potent activity of these derivatives and also their selectivity for cancer cells over normal cells, as shown by the significantly higher IC₅₀ value of compound 4e against the non-cancerous MCF-10A cell line.[2]

Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition: A Covalent Approach

The acrylamide moiety is a well-established electrophilic "warhead" for targeting kinases.[1][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[11] Acrylamide-containing molecules can act as irreversible inhibitors by forming a covalent bond with a non-catalytic cysteine residue present in the active site of many kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Mechanism: Covalent Michael Addition

The inhibition occurs via a Michael addition reaction. The thiol side chain of a cysteine residue acts as a nucleophile, attacking the β-carbon of the acrylamide's α,β-unsaturated system. This forms a stable carbon-sulfur bond, permanently inactivating the enzyme. This covalent and irreversible binding can offer advantages in terms of prolonged duration of action and high potency.[1]

Caption: Covalent inhibition of a kinase via Michael addition.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to measure kinase activity and inhibition.

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the specific kinase enzyme (e.g., EGFR), and the peptide substrate.

-

Inhibitor Addition: Add serial dilutions of the this compound derivatives to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

ATP Initiation: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.

-

ADP-Glo™ Reagent: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many human diseases. Acrylamide itself has been shown to induce inflammatory responses by promoting oxidative stress and activating signaling pathways like MAPK and the NLRP3 inflammasome.[12][13] The this compound scaffold, combining a potentially pro-inflammatory acrylamide group with an antioxidant-associated hydroxyphenyl group, presents an interesting platform for developing modulators of inflammation.[4][5][14]

Derivatives could potentially act as anti-inflammatory agents by leveraging the antioxidant capacity of the hydroxyphenyl moiety to quench reactive oxygen species (ROS), a key trigger for inflammation.[14][15] This would inhibit downstream events such as the activation of the MAPK pathway and the assembly of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-6.[12][14][15]

Sources

- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. This compound | 13040-21-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acrylamide inhibits long-term potentiation and learning involving microglia and pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Carvedilol attenuates acrylamide-induced brain damage through inhibition of oxidative, inflammatory, and apoptotic mediators - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of n-(3-Hydroxyphenyl)acrylamide

An In-depth Technical Guide to the Mechanism of Action of N-(3-Hydroxyphenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule of significant interest in chemical biology and pharmacology. Its structure, featuring both a reactive acrylamide group and a nucleophilic hydroxyphenyl moiety, suggests a complex and multifaceted mechanism of action. This guide provides a comprehensive overview of the current understanding and hypothesized biological activities of this compound, drawing upon the well-established chemistry of acrylamides and the functional implications of the hydroxyphenyl group. We will delve into its likely molecular targets, the signaling pathways it may modulate, and the experimental approaches required to elucidate its precise biological role.

Chemical and Physical Properties

This compound (PubChem CID: 275403) is a small molecule with the chemical formula C9H9NO2.[1] Its structure is characterized by an acrylamide group linked to a phenyl ring with a hydroxyl group at the meta position.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The presence of the acrylamide group, an α,β-unsaturated carbonyl derivative, makes this compound a soft electrophile.[2][3] This chemical feature is central to its reactivity and likely dictates its primary mechanism of action through covalent modification of cellular nucleophiles.

Core Mechanism of Action: Covalent Adduct Formation

The dominant mechanism of action for acrylamide and its derivatives is the formation of covalent adducts with biological macromolecules.[3][4] The electrophilic β-carbon of the acrylamide's α,β-unsaturated system is susceptible to Michael-type addition reactions with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[2][4][5]

This covalent modification can lead to:

-

Inhibition of Enzyme Activity: If the modified cysteine residue is part of an enzyme's active site, the covalent adduct formation can lead to irreversible inhibition.

-

Disruption of Protein Structure and Function: Modification of cysteine residues outside of the active site can still alter protein conformation, leading to loss of function or altered interactions with other proteins.

-

Interference with Redox Signaling: Cysteine thiols are critical for cellular redox signaling. Their modification by this compound can disrupt these pathways.

The following diagram illustrates the proposed mechanism of covalent modification of a protein by this compound.

Caption: Covalent modification of a protein by this compound.

Potential Molecular Targets and Signaling Pathways

Based on the known targets of acrylamide and related compounds, several key cellular pathways are likely to be affected by this compound.

Transient Receptor Potential Ankyrin 1 (TRPA1) Agonism

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a well-established sensor of electrophilic compounds.[6][7] Many natural and synthetic molecules containing an α,β-unsaturated aldehyde or amide moiety are potent TRPA1 agonists.[8][9] Activation of TRPA1 by these compounds is thought to occur through covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel.

Given the structural similarity of this compound to known TRPA1 agonists, it is highly probable that it also acts as a TRPA1 agonist. This would lead to an influx of Ca2+ into the cell, triggering downstream signaling events associated with nociception and neurogenic inflammation.[10]

The following diagram depicts the proposed activation of TRPA1 by this compound.

Caption: Proposed activation of the TRPA1 channel by this compound.

Modulation of MAPK and PI3K/AKT Signaling Pathways

The mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/AKT pathways are central regulators of cell proliferation, survival, and stress responses. Acrylamide has been shown to activate the MAPK pathway, including JNK, ERK, and p38, often as a result of oxidative stress.[11][12] Additionally, acrylamide can inhibit the PI3K/AKT/CREB signaling pathway, which is crucial for neuronal differentiation and survival.[13]

The ability of this compound to induce oxidative stress, a known consequence of acrylamide exposure, could lead to the activation of stress-activated MAPK pathways.[12] Conversely, its potential to form adducts with key signaling proteins could disrupt pro-survival pathways like PI3K/AKT.

The following diagram illustrates the potential modulation of these pathways by this compound.

Caption: Potential effects of this compound on cellular signaling.

Induction of the Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[11] Electrophilic compounds, including acrylamide, are known to activate Nrf2. This occurs through the modification of cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and detoxification enzymes. The hydroxyphenyl group of this compound may also contribute to antioxidant effects through radical scavenging.[14][15]

Experimental Workflows for Mechanistic Elucidation

A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of this compound.

Workflow for Target Identification and Validation

The following diagram outlines a workflow for identifying and validating the molecular targets of this compound.

Caption: A workflow for identifying protein targets of this compound.

Detailed Experimental Protocols

Protocol 1: Calcium Imaging for TRPA1 Activation

Objective: To determine if this compound activates the TRPA1 channel.

Materials:

-

HEK293 cells stably expressing human TRPA1 (or primary dorsal root ganglion neurons)

-

Fluo-4 AM calcium indicator

-

This compound stock solution (in DMSO)

-

Allyl isothiocyanate (AITC) as a positive control

-

HC-030031 as a TRPA1 antagonist

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

-

Cell Plating: Plate TRPA1-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubation: Remove the culture medium, wash the cells with HBSS, and incubate with the Fluo-4 AM loading solution for 45 minutes at 37°C.

-

Washing: Wash the cells three times with HBSS to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include wells with AITC as a positive control and a vehicle control (DMSO). For antagonist experiments, pre-incubate cells with HC-030031 for 15 minutes before adding the agonist.

-

Data Acquisition: Immediately begin measuring fluorescence intensity using a plate reader with excitation at 488 nm and emission at 525 nm. Record data every 2 seconds for at least 3 minutes.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response of the positive control.

Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The mechanism of action of this compound is likely multifaceted, stemming from the electrophilic nature of its acrylamide moiety. The primary mode of action is expected to be covalent modification of proteins, particularly on cysteine residues. This can lead to the activation of sensory channels like TRPA1 and the modulation of critical signaling pathways such as the MAPK and PI3K/AKT cascades. The hydroxyphenyl group may also contribute to its biological activity, potentially through antioxidant effects. Further experimental investigation using the workflows and protocols outlined in this guide will be crucial for a definitive understanding of the pharmacological and toxicological profile of this compound.

References

A comprehensive list of references will be compiled based on the in-text citations and will be provided in a numbered format with clickable URLs.

Sources

- 1. This compound | C9H9NO2 | CID 275403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein targets of acrylamide adduct formation in cultured rat dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csun.edu [csun.edu]

- 6. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spacefrontiers.org [spacefrontiers.org]

- 10. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain | MDPI [mdpi.com]

- 11. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of acrylamide in nerve growth factor or fibroblast growth factor 1-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]

- 15. biolmolchem.com [biolmolchem.com]

An In-Depth Technical Guide to the Solubility and Stability of N-(3-Hydroxyphenyl)acrylamide for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Promising Moiety

N-(3-Hydroxyphenyl)acrylamide stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structure, combining a reactive acrylamide warhead with a phenolic moiety, presents a unique profile for applications ranging from targeted covalent inhibitors to functionalized polymers. However, the successful translation of this molecule from a conceptual entity to a tangible asset in research and drug development is fundamentally predicated on a thorough understanding of its physicochemical properties. Solubility and stability are not mere data points; they are the cornerstones upon which robust experimental design, reliable biological evaluation, and ultimately, viable product formulation are built.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the critical solubility and stability characteristics of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental methodologies, offers field-proven insights, and equips the reader with the practical knowledge necessary to confidently handle, formulate, and analyze this compound. By integrating foundational chemical principles with detailed, actionable protocols, this guide aims to serve as an indispensable resource for unlocking the full potential of this compound.

Section 1: Physicochemical Characterization and Solubility Profile

A foundational understanding of the intrinsic properties of this compound is paramount. These characteristics govern its behavior in various solvent systems and provide a predictive framework for its handling and formulation.

1.1. Core Chemical Properties

This compound is a solid at room temperature, presenting as a white or off-white powder.[1] Its molecular structure dictates its physicochemical behavior, featuring a hydrophilic phenol group and an amide linkage, contrasted with a more nonpolar phenyl ring and a reactive vinyl group.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| IUPAC Name | N-(3-hydroxyphenyl)prop-2-enamide | [2] |

| CAS Number | 13040-21-6 | [3] |

| Calculated LogP | 1.3 | [2] |

The calculated LogP value of 1.3 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in both polar and some non-polar organic solvents, with limited but present aqueous solubility.[2]

1.2. Understanding Solubility: Theoretical Framework and Practical Implications

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The phenolic hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, favoring interactions with polar protic solvents like water, methanol, and ethanol. Conversely, the phenyl ring contributes to van der Waals interactions, allowing for solubility in less polar environments.

A critical, often overlooked, factor is the pH of the aqueous medium. The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 10).[1] At pH values significantly below the pKa, the molecule will be in its neutral form. As the pH approaches and surpasses the pKa, the phenol will deprotonate to form the phenoxide anion. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. This pH-dependent solubility is a key consideration for the design of aqueous formulations and for understanding its behavior in biological systems.

While specific quantitative solubility data for this compound is not extensively published, a close structural analogue, N-(4-hydroxyphenyl)acrylamide, provides valuable qualitative insights. It is reported to be practically insoluble in water, very slightly soluble in chloroform, sparingly soluble in glacial acetic acid, soluble in methanol, and very soluble in N,N-Dimethylformamide (DMF).[1] This suggests a similar solubility profile for the meta-isomer, with a preference for polar aprotic and protic organic solvents.

1.3. Experimental Determination of Solubility: A Validated Protocol

To generate reliable and reproducible solubility data, the shake-flask method is the gold standard.[4][5] This equilibrium-based method ensures that the true saturation solubility is measured.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

Validated HPLC method for quantification (see Section 3.2)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The excess should be visually apparent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow for the settling of undissolved solid.

-

Sample Clarification: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.[4]

-

Quantification: Dilute the clear, saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in units of mg/mL or g/L. It is recommended to perform the experiment in triplicate for each solvent.